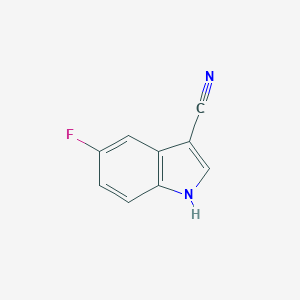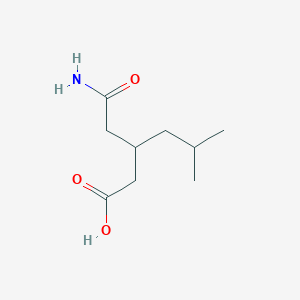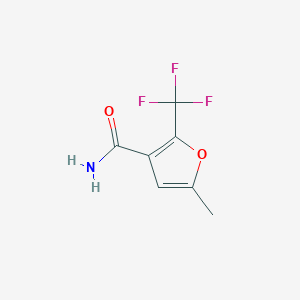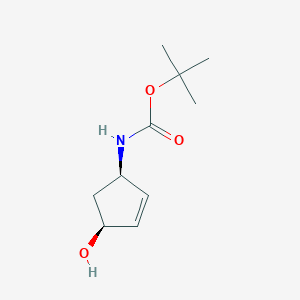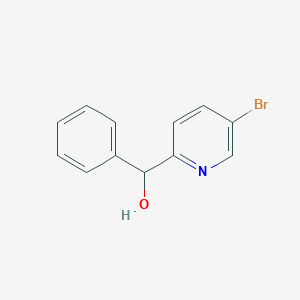
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the GABAergic, glutamatergic, and dopaminergic systems.
Biochemical and Physiological Effects:
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as GABA and dopamine, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to decrease the levels of pro-inflammatory cytokines, which play a key role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its potent pharmacological activity, which makes it a promising candidate for the development of new drugs. However, its complex chemical structure and limited availability can make it challenging to synthesize and study in the laboratory.
Direcciones Futuras
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on different signaling pathways in the body to identify new therapeutic targets. Additionally, future research could focus on developing more efficient synthesis methods to increase the availability of this compound for further study.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a novel compound with significant potential for therapeutic applications. Its potent pharmacological activity and wide range of biochemical and physiological effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 5-aminotetrazole, 2-bromobenzaldehyde, and ethyl acetoacetate in the presence of potassium carbonate and acetic acid. The resulting product is then subjected to further reactions to obtain the final compound.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
168152-92-9 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Fórmula molecular |
C22H20N8 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H20N8/c1-2-5-20-17(13-23-22-24-14-25-30(20)22)12-15-8-10-16(11-9-15)18-6-3-4-7-19(18)21-26-28-29-27-21/h3-4,6-11,13-14H,2,5,12H2,1H3,(H,26,27,28,29) |
Clave InChI |
QIYANAFDPZHKKM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C=NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Otros números CAS |
168152-92-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



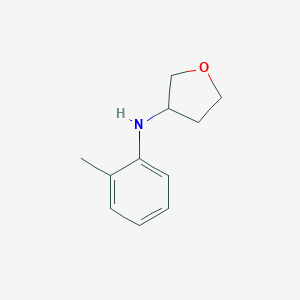
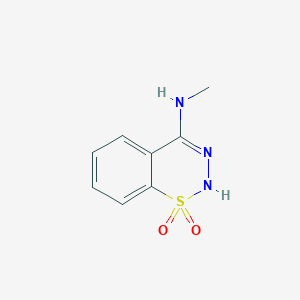
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)

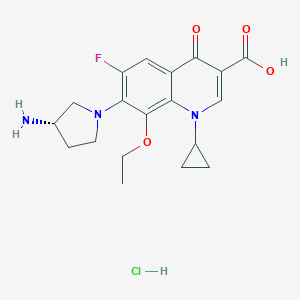
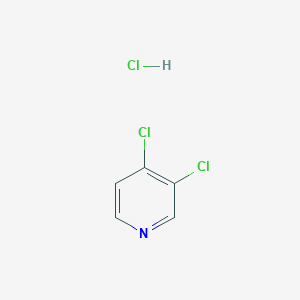

![N-[(E,2Z)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B69436.png)
